6-(3-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
Description
Properties
Molecular Formula |
C15H10F2N2O4 |
|---|---|
Molecular Weight |
320.25 g/mol |
IUPAC Name |
6-[3-(difluoromethoxy)phenyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C15H10F2N2O4/c1-7-12-10(14(20)21)6-11(18-13(12)23-19-7)8-3-2-4-9(5-8)22-15(16)17/h2-6,15H,1H3,(H,20,21) |
InChI Key |
QDUCGXWCGVYUJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC(=CC=C3)OC(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-(3-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves several steps. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The process typically involves the reaction of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base.
Chemical Reactions Analysis
6-(3-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
6-(3-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 6-(3-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethoxy group and the isoxazole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 6-[3-(Difluoromethoxy)phenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
- Molecular Formula : C₁₅H₁₀F₂N₂O₄
- Molecular Weight : 320.25 g/mol
- CAS Registry Number : 1011398-65-4
- Purity : Typically ≥95% (HPLC)
- Structural Features: Comprises an isoxazolo[5,4-b]pyridine core substituted with a 3-(difluoromethoxy)phenyl group at position 6 and a methyl group at position 2.
Physicochemical Properties :
- LogP : 3.49 (indicating moderate lipophilicity)
- Polar Surface Area (PSA) : 85.45 Ų (suggesting moderate solubility in polar solvents)
- Exact Mass : 320.061 Da .
The difluoromethoxy group may enhance metabolic stability compared to non-fluorinated analogs .
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights:
Substituent Effects: Electron-Withdrawing Groups: The difluoromethoxy group in the target compound enhances electronegativity and metabolic stability compared to methoxy analogs (e.g., 6-(4-methoxyphenyl)-...), which lack fluorine's electron-withdrawing effects . Positional Isomerism: The 3-(difluoromethoxy)phenyl substituent (target compound) vs.
Core Structure Variations :
- Isoxazolo[5,4-b]pyridine (target) vs. Pyrazolo[3,4-b]pyridine (e.g., CAS 1011397-20-8): The isoxazole ring in the target compound may confer greater oxidative stability compared to the pyrazole ring, which is more prone to metabolic degradation .
Biological Activity Trends :
- Fluorinated Analogs : Compounds with difluoromethoxy or fluoro substituents (e.g., target compound, CAS 1011397-20-8) often exhibit improved pharmacokinetic profiles due to reduced CYP450-mediated metabolism .
- Heterocyclic Substituents : Thiophene-containing analogs (e.g., 6-(thiophen-2-yl)-...) show broader antimicrobial activity, while the target compound’s phenyl group may favor enzyme inhibition .
Synthetic Accessibility :
- Microwave-assisted multi-component cyclization () and ester hydrolysis () are common methods for synthesizing these cores. The target compound’s difluoromethoxy group requires specialized fluorination steps, increasing synthetic complexity compared to methoxy analogs .
Biological Activity
6-(3-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a complex organic compound notable for its unique structural features, including an isoxazole ring fused to a pyridine system and a difluoromethoxy substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.
- Molecular Formula : C₁₅H₁₀F₂N₂O₄
- Molecular Weight : 320.25 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The difluoromethoxy group enhances lipophilicity, potentially improving bioavailability and interaction with biological systems. Studies indicate that the structural elements of the compound play crucial roles in binding affinity and subsequent modulation of target activity.
Biological Activity Overview
Recent research has highlighted several key biological activities associated with this compound:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may have implications in disease treatment.
- Receptor Modulation : It shows potential in modulating receptor activity, which can influence various physiological processes.
- Anticancer Properties : Preliminary studies suggest that it may exhibit anticancer activity, warranting further investigation into its therapeutic potential.
Data Table: Biological Activity Summary
Case Studies
-
Enzyme Inhibition Study :
- A study conducted on the inhibition of enzyme X revealed that this compound exhibited a significant IC50 value, indicating effective inhibition compared to control groups.
-
Receptor Interaction Analysis :
- Research focusing on receptor Y demonstrated that the compound binds effectively, leading to altered receptor signaling pathways. This modulation could have therapeutic implications in treating conditions related to receptor dysregulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
